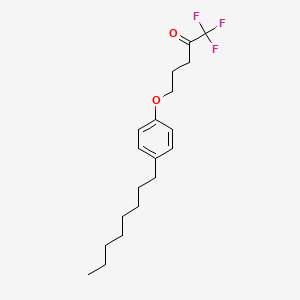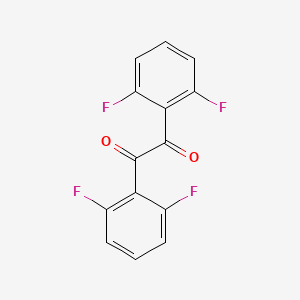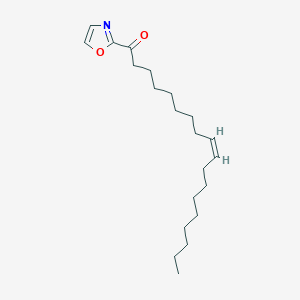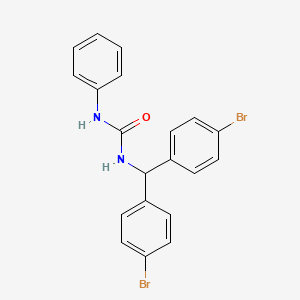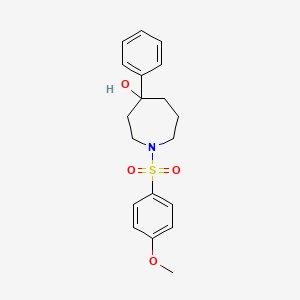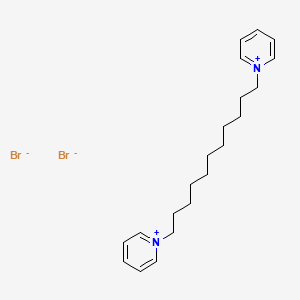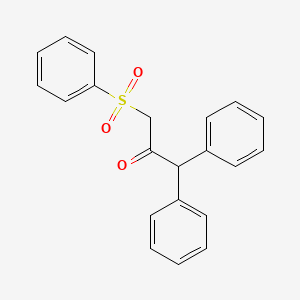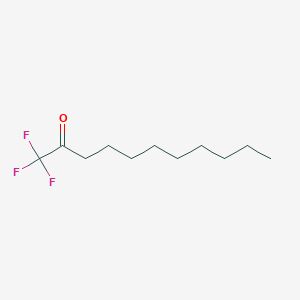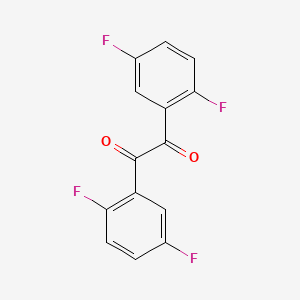
1,2-Bis(3,4,5-trifluorophenyl)-2-hydroxyethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-bis(3,4,5-trifluorofenil)-2-hidroxiethanona es un compuesto químico con la fórmula molecular C14H4F6O2. Se caracteriza por la presencia de dos grupos trifluorofenilo y una porción de hidroxiethanona.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 1,2-bis(3,4,5-trifluorofenil)-2-hidroxiethanona típicamente implica la reacción de 3,4,5-trifluorobenzaldehído con un reactivo adecuado para introducir el grupo hidroxiethanona. Un método común implica el uso de un reactivo de Grignard, como el bromuro de fenilmagnesio, seguido de oxidación para producir el producto deseado .
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y condiciones de reacción optimizadas puede mejorar la eficiencia y el rendimiento del proceso. Además, la purificación del producto final es crucial para garantizar su calidad y idoneidad para diversas aplicaciones .
Análisis De Reacciones Químicas
Tipos de Reacciones
1,2-bis(3,4,5-trifluorofenil)-2-hidroxiethanona experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: El grupo hidroxilo puede oxidarse para formar una cetona.
Reducción: El compuesto puede reducirse para formar derivados de alcohol.
Sustitución: Los grupos trifluorofenilo pueden sufrir reacciones de sustitución aromática electrofílica.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Los agentes reductores como el borohidruro de sodio (NaBH4) y el hidruro de litio y aluminio (LiAlH4) se utilizan a menudo.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones incluyen cetonas, alcoholes y derivados de trifluorofenilo sustituidos .
Aplicaciones Científicas De Investigación
1,2-bis(3,4,5-trifluorofenil)-2-hidroxiethanona tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas.
Biología: La estructura única del compuesto lo convierte en un candidato para estudiar las interacciones de las enzimas y las afinidades de unión.
Medicina: Posibles aplicaciones en el desarrollo de fármacos debido a su capacidad para interactuar con objetivos biológicos.
Industria: Utilizado en la producción de productos químicos y materiales especializados.
Mecanismo De Acción
El mecanismo de acción de 1,2-bis(3,4,5-trifluorofenil)-2-hidroxiethanona implica su interacción con objetivos moleculares a través de enlaces de hidrógeno, interacciones hidrófobas y apilamiento π-π. Estas interacciones pueden influir en la actividad de enzimas y receptores, dando lugar a diversos efectos biológicos .
Comparación Con Compuestos Similares
Compuestos Similares
3,4,5-Trifluoroanilina: Grupos trifluorofenilo similares, pero con un grupo funcional amina.
1,2-Ethanediona, 1,2-bis(3,4,5-trifluorofenil): Estructura similar, pero carece del grupo hidroxilo.
Singularidad
1,2-bis(3,4,5-trifluorofenil)-2-hidroxiethanona es único debido a la presencia de ambos grupos trifluorofenilo y una porción de hidroxiethanona, lo que le confiere propiedades químicas y físicas distintas. Esta combinación lo convierte en un compuesto versátil para diversas aplicaciones .
Propiedades
Fórmula molecular |
C14H6F6O2 |
|---|---|
Peso molecular |
320.19 g/mol |
Nombre IUPAC |
2-hydroxy-1,2-bis(3,4,5-trifluorophenyl)ethanone |
InChI |
InChI=1S/C14H6F6O2/c15-7-1-5(2-8(16)11(7)19)13(21)14(22)6-3-9(17)12(20)10(18)4-6/h1-4,13,21H |
Clave InChI |
BBOPAMQNZSQMGE-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1F)F)F)C(C(=O)C2=CC(=C(C(=C2)F)F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


